molecular formula C16H17Cl2N3O2S B2868899 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216860-44-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No. B2868899
CAS RN: 1216860-44-4
M. Wt: 386.29
InChI Key: HEFRNSXBKALDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and reactivity of related chemical structures provide insights into the versatility of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride in chemical reactions. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through coupling and oxidation processes highlights the potential for creating related compounds with significant applications in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Biological Activity

A thiazole-based heterocyclic amide demonstrated significant antimicrobial activity against a range of microorganisms, suggesting the potential of this compound and its derivatives in developing new antimicrobial agents. The study included structural characterization and biological evaluation, underlining the compound's pharmaceutical applications (Cakmak et al., 2022).

Corrosion Inhibition

Research into benzothiazole derivatives as corrosion inhibitors for steel in acidic environments has revealed the potential of similar compounds for protecting industrial materials. These inhibitors operate through adsorption, providing a chemical barrier against corrosion, which underscores the industrial application of this compound in enhancing the longevity and durability of metal structures (Hu et al., 2016).

Molecular Characterization and Drug Development

The molecular and electronic structures of related compounds have been extensively studied, providing a foundation for understanding the pharmacological potential of this compound. These studies involve spectral studies, crystallography, and density functional theory (DFT) modeling, highlighting the role of such compounds in drug development and material science (Ergun et al., 2014).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S.ClH/c1-19(2)7-8-20(15(21)13-4-3-9-22-13)16-18-12-6-5-11(17)10-14(12)23-16;/h3-6,9-10H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRNSXBKALDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.